4-(4-ブロモフェニル)-1H-イミダゾール-2-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

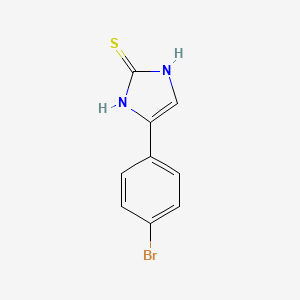

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives It features a bromophenyl group attached to the imidazole ring, which is further substituted with a thiol group

科学的研究の応用

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules through various coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Bromination: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the para position.

Thiol Substitution: The thiol group is introduced through nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.

Industrial Production Methods: Industrial production of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Types of Reactions:

Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Phenyl Derivatives: Formed from the reduction of the bromophenyl group.

Substituted Imidazoles: Formed from nucleophilic substitution reactions.

作用機序

The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

4-Bromo-phenyl-imidazole: Lacks the thiol group, which affects its reactivity and applications.

4-(4-Chloro-phenyl)-1H-imidazole-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties.

4-(4-Methyl-phenyl)-1H-imidazole-2-thiol: Contains a methyl group instead of bromine, resulting in different steric and electronic effects.

Uniqueness: 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both the bromophenyl and thiol groups, which confer distinct reactivity and potential for diverse applications. The bromine atom enhances the compound’s ability to participate in halogen bonding and electrophilic aromatic substitution reactions, while the thiol group provides a site for covalent modification and redox reactions.

生物活性

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The structural features of this compound, particularly the imidazole ring and thiol group, contribute to its potential as a therapeutic agent. This article reviews the biological activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a bromophenyl substituent, which enhances its biological activity through increased hydrophobic interactions with target proteins.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of imidazole derivatives. For instance, derivatives similar to 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol have been shown to exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium abscessus. A recent study highlighted the effectiveness of benzenesulfonamide-bearing imidazole derivatives against mycobacterial infections, suggesting that similar compounds could serve as potential antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | Mycobacterium abscessus | TBD |

| Benzenesulfonamide Imidazole Derivative | Mycobacterium tuberculosis | 0.5 µg/mL |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain benzo[4,5]imidazo[2,1-b]thiazole derivatives exhibited potent antitumor activity against human cancer cell lines by inhibiting EGFR kinase activity . This suggests that 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may also possess similar anticancer properties.

Case Study: EGFR Inhibition

A study involving imidazole derivatives showed that compounds targeting EGFR could inhibit cell proliferation in HeLa cells significantly. The most effective compounds achieved over 80% inhibition at low concentrations . This finding supports the hypothesis that 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol could be developed as an EGFR inhibitor.

Enzyme Inhibition

The mechanism of action for many imidazole-based compounds involves the inhibition of specific enzymes. For instance, studies have indicated that imidazole derivatives can effectively inhibit indoleamine 2,3-dioxygenase (IDO), an important target in cancer therapy due to its role in immune suppression . The binding interactions between imidazoles and IDO suggest that 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol may also interact with similar enzyme targets.

Table 2: Enzyme Inhibition by Imidazole Derivatives

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | Indoleamine 2,3-dioxygenase (IDO) | TBD |

| 4-Phenyl-Imidazole | IDO | ~70% |

The biological activity of 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol is primarily attributed to its ability to form covalent bonds with thiol-reactive sites on proteins. The thiol group can participate in redox reactions, while the bromophenyl moiety enhances binding affinity to hydrophobic pockets in target proteins .

特性

IUPAC Name |

4-(4-bromophenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHSGVUEJWOYDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360671 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-86-2 |

Source

|

| Record name | 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。